

Isotopic Enrichment of Commercially Available Conivaptan-d4: An In-depth Technical Guide

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Compound of Interest

Compound Name: Conivaptan-d4

Cat. No.: B1647940

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This technical guide provides a comprehensive overview of the isotopic enrichment of commercially available **Conivaptan-d4**. **Conivaptan-d4** is the deuterated analog of Conivaptan, a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.^[1] Due to its similar physicochemical properties to the parent drug and its distinct mass, **Conivaptan-d4** is widely utilized as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Conivaptan in biological matrices through mass spectrometry.^{[1][2]}

Quantitative Data of Commercial Conivaptan-d4

Commercially available **Conivaptan-d4** is typically offered at high chemical and isotopic purity. While the exact isotopic distribution may vary between suppliers and batches, the following table summarizes representative quantitative data. Researchers are advised to consult the Certificate of Analysis for specific lot information.

Parameter	Typical Specification
Chemical Purity (by HPLC)	≥98%
Isotopic Purity (d4 %)	≥95%
Deuterium Incorporation	≥99% atom % D
Isotopic Distribution	
d4	>95%
d3	<5%
d2	<1%
d1	<0.5%
d0	<0.1%

Note: The isotopic distribution values are representative and may not reflect the exact composition of a specific batch.

Proposed Isotopic Enrichment and Synthesis of Conivaptan-d4

While the precise, proprietary methods for the synthesis of commercially available **Conivaptan-d4** are not publicly disclosed, a plausible synthetic route can be proposed based on established organic chemistry principles and known deuteration techniques. The key step in the synthesis of **Conivaptan-d4** is the introduction of four deuterium atoms onto the aniline ring of a key intermediate.

Experimental Protocol: Synthesis of 4-Amino-N-(phenyl-d5)-benzamide (Deuterated Intermediate)

This protocol describes a potential method for the synthesis of a key deuterated intermediate, which can then be used in the overall synthesis of **Conivaptan-d4**.

Materials:

- Aniline-d5
- 4-Nitrobenzoyl chloride
- Triethylamine
- Dichloromethane (DCM), anhydrous
- Palladium on carbon (10% Pd/C)
- Hydrazine hydrate
- Ethanol
- Ethyl acetate
- Hexane
- Deuterium oxide (D₂O)
- Hydrochloric acid (HCl)

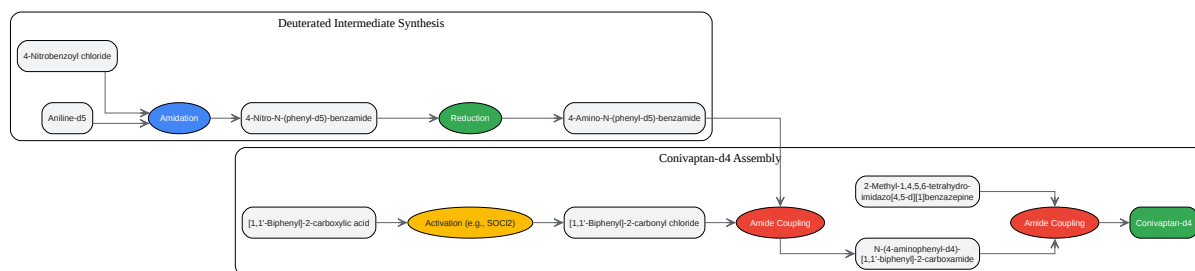
Procedure:

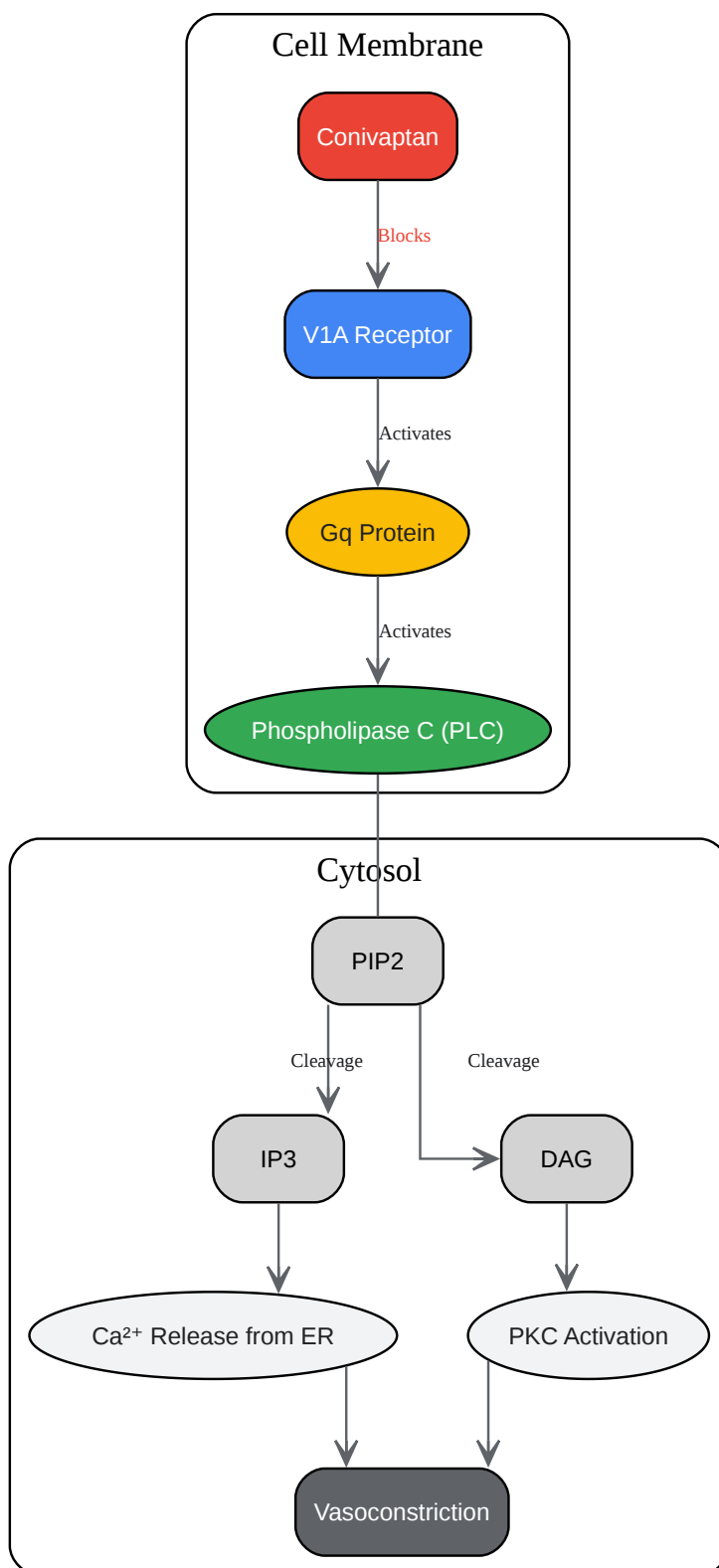
- Synthesis of 4-Nitro-N-(phenyl-d5)-benzamide:
 - To a solution of aniline-d5 (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add 4-nitrobenzoyl chloride (1.1 eq) dropwise.
 - Allow the reaction mixture to warm to room temperature and stir for 12 hours.
 - Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by recrystallization from ethanol to yield 4-nitro-N-(phenyl-d5)-benzamide.

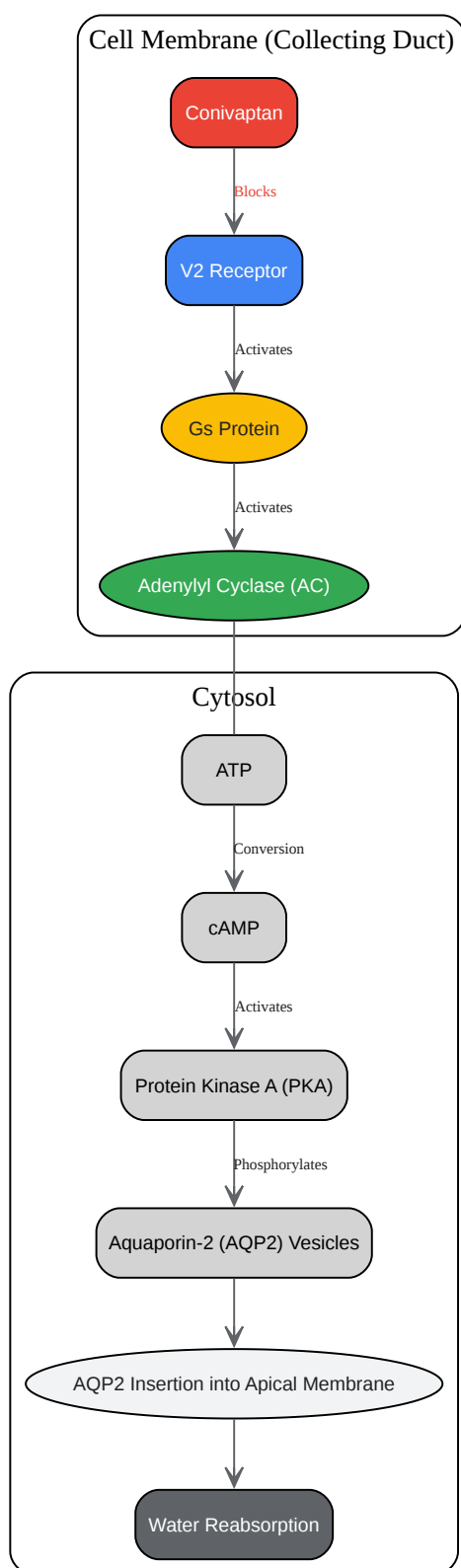
- Reduction to 4-Amino-N-(phenyl-d5)-benzamide:
 - To a solution of 4-nitro-N-(phenyl-d5)-benzamide (1.0 eq) in ethanol, add 10% Pd/C (0.1 eq).
 - Add hydrazine hydrate (3.0 eq) dropwise at room temperature.
 - Heat the reaction mixture to reflux for 4 hours.
 - Cool the reaction to room temperature and filter through a pad of Celite.
 - Concentrate the filtrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford 4-amino-N-(phenyl-d5)-benzamide.

Overall Synthetic Workflow for Conivaptan-d4

The following diagram illustrates a proposed workflow for the synthesis of **Conivaptan-d4**, incorporating the deuterated intermediate.







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References

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